molecular formula C9H10ClNO2 B12275792 2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine

2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine

Cat. No.: B12275792
M. Wt: 199.63 g/mol
InChI Key: DARBXNJQBWDUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine is a chemical compound that belongs to the class of dioxolanes It is characterized by the presence of a pyridine ring substituted with a chloro group and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine typically involves the reaction of 2-chloropyridine with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the product to ensure it meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine include:

Uniqueness

What sets this compound apart is its unique combination of a chloro-substituted pyridine ring and a dioxolane moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-chloro-5-(2-methyl-1,3-dioxolan-2-yl)pyridine

InChI

InChI=1S/C9H10ClNO2/c1-9(12-4-5-13-9)7-2-3-8(10)11-6-7/h2-3,6H,4-5H2,1H3

InChI Key

DARBXNJQBWDUOU-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CN=C(C=C2)Cl

Origin of Product

United States

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